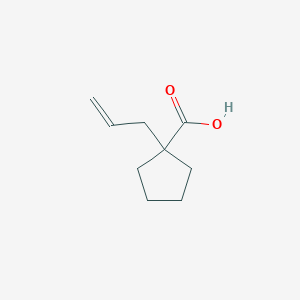

1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-prop-2-enylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2H,1,3-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURQETBSYVIMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665708 | |

| Record name | 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411238-08-9 | |

| Record name | 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a valuable building block in organic synthesis. The document details two primary synthetic routes: the malonic ester synthesis and the direct alkylation of cyclopentanecarboxylic acid. Each method is discussed with a focus on the underlying chemical principles and practical experimental considerations. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation guidelines, and illustrative diagrams are provided to support researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

This compound, also known as 1-allylcyclopentane-1-carboxylic acid, is a disubstituted cyclopentanecarboxylic acid derivative. Its molecular structure, featuring a carboxylic acid functional group and an allyl substituent on a cyclopentane ring, makes it a versatile intermediate in the synthesis of more complex molecules. The presence of the allyl group allows for a variety of subsequent chemical transformations, such as oxidation, reduction, and addition reactions, while the carboxylic acid moiety can be converted into esters, amides, and other derivatives. These characteristics make the title compound a subject of interest in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.

Synthetic Strategies

The synthesis of this compound can be approached through several synthetic pathways. This guide will focus on two robust and commonly employed methods: the malonic ester synthesis and the direct alkylation of cyclopentanecarboxylic acid.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly effective method for preparing substituted carboxylic acids.[1][2] This multi-step process involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[3][4]

2.1.1. Mechanistic Rationale

The core principle of the malonic ester synthesis lies in the high acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. In this specific synthesis, the cyclopentane ring is first constructed by reacting diethyl malonate with a dihaloalkane, followed by a second alkylation with an allyl halide. Subsequent hydrolysis of the ester groups to carboxylic acids, followed by heating, leads to decarboxylation and the formation of the final product.

2.1.2. Experimental Workflow: Malonic Ester Synthesis

Below is a generalized workflow for the synthesis of this compound via the malonic ester route.

Caption: Workflow for the malonic ester synthesis of the title compound.

2.1.3. Detailed Experimental Protocol

-

Step 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add diethyl malonate dropwise at room temperature. After the addition is complete, add 1,4-dibromobutane dropwise and reflux the mixture for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give diethyl cyclopentane-1,1-dicarboxylate.[5]

-

Step 2: Allylation of Diethyl Cyclopentane-1,1-dicarboxylate. The diethyl cyclopentane-1,1-dicarboxylate is dissolved in a suitable solvent like ethanol. A solution of sodium ethoxide is added, followed by the dropwise addition of allyl bromide. The mixture is then refluxed until the reaction is complete (monitored by TLC).

-

Step 3: Hydrolysis and Decarboxylation. The resulting diethyl 1-allylcyclopentane-1,1-dicarboxylate is hydrolyzed by refluxing with a concentrated solution of sodium hydroxide. The reaction mixture is then cooled and acidified with a strong acid (e.g., HCl) to a pH of 1-2. The mixture is then heated to induce decarboxylation, leading to the formation of this compound.

-

Step 4: Purification. The crude product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The final product can be further purified by distillation or column chromatography.

Direct Alkylation of Cyclopentanecarboxylic Acid

An alternative and more direct approach involves the alkylation of the enolate of cyclopentanecarboxylic acid. This method is conceptually simpler but can present challenges in terms of regioselectivity and the need for a strong base.

2.2.1. Mechanistic Rationale

This method requires the formation of a dianion of cyclopentanecarboxylic acid. A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate both the carboxylic acid proton and one of the α-protons. The resulting dianion can then react with an electrophile, in this case, allyl bromide, at the α-carbon to form the desired product after an acidic workup.

2.2.2. Reaction Scheme: Direct Alkylation

Caption: Direct alkylation of cyclopentanecarboxylic acid.

2.2.3. Detailed Experimental Protocol

-

Step 1: Formation of the Dianion. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this, a solution of n-butyllithium in hexanes is added dropwise to generate LDA. After stirring for a short period, a solution of cyclopentanecarboxylic acid in anhydrous THF is added slowly. The mixture is stirred at -78 °C to ensure the complete formation of the dianion.

-

Step 2: Alkylation. Allyl bromide is then added dropwise to the solution of the dianion at -78 °C. The reaction is allowed to proceed at this temperature for a few hours and then gradually warmed to room temperature.

-

Step 3: Workup and Purification. The reaction is quenched with water and the mixture is acidified with a dilute strong acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following spectroscopic techniques are essential for its characterization.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the allyl and cyclopentyl protons.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Vinyl (-CH=) | 5.6 - 5.9 | Multiplet | 1H |

| Vinyl (=CH₂) | 4.9 - 5.2 | Multiplet | 2H |

| Allylic (-CH₂-) | 2.3 - 2.5 | Doublet | 2H |

| Cyclopentyl (-CH₂-) | 1.5 - 2.2 | Multiplet | 8H |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 180 - 185 |

| Vinyl (-CH=) | 130 - 135 |

| Vinyl (=CH₂) | 115 - 120 |

| Quaternary Cyclopentyl (C) | 45 - 55 |

| Allylic (-CH₂) | 40 - 45 |

| Cyclopentyl (-CH₂) | 25 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[7]

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C (Alkene) | 1640 - 1680 | Medium |

| C-H (sp²) | 3010 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₄O₂), the expected molecular ion peak [M]⁺ would be at m/z 154.[6] The fragmentation pattern would likely show losses of the carboxylic acid group and fragments corresponding to the allyl and cyclopentyl moieties.

Potential Applications

The unique structural features of this compound make it a promising candidate for various applications in drug discovery and materials science. The allyl group can be utilized for further functionalization, such as in ring-closing metathesis reactions to form bicyclic systems, or for polymerization. The carboxylic acid group can be modified to produce a range of derivatives with diverse biological activities. For instance, cyclopentane carboxylic acid derivatives have been investigated for their potential as sweeteners and in other pharmaceutical applications.[8]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The malonic ester synthesis and direct alkylation methods offer viable routes to this compound, each with its own advantages and considerations. The characterization techniques outlined, including NMR, IR, and MS, are essential for confirming the structure and purity of the synthesized product. The versatility of this molecule suggests its potential for further exploration in various fields of chemical research and development.

References

-

JoVE. (2023, April 30). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

PubChem. This compound. [Link]

-

Patsnap. Preparation method of cyclopentanecarboxylic acid. [Link]

-

Chemistry LibreTexts. (2024, July 30). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Google Patents.

Sources

- 1. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound | C9H14O2 | CID 45084789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a derivative of cyclopentane carboxylic acid, represents a molecule of interest in the landscape of medicinal chemistry and materials science. Its unique structural features, combining a rigid cyclopentane core with a reactive allyl group and a polar carboxylic acid moiety, suggest a diverse range of potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and established experimental methodologies for their determination. The synthesis, spectroscopic characterization, and potential biological relevance are also discussed to provide a holistic understanding for researchers and drug development professionals.

Introduction

Cyclopentane derivatives are integral components of numerous biologically active molecules and approved pharmaceuticals.[1] The cyclopentane ring can serve as a bioisostere for other cyclic systems or as a scaffold to orient functional groups in a specific spatial arrangement, influencing the molecule's interaction with biological targets.[2] The introduction of an allyl group provides a site for further chemical modification, while the carboxylic acid functionality governs key physicochemical properties such as acidity, solubility, and the potential for salt formation. This guide will delve into the essential physicochemical characteristics of this compound, providing a foundation for its potential exploration in various scientific disciplines.

Molecular Structure and Identifiers

-

IUPAC Name: this compound[3]

-

Synonyms: 1-Allylcyclopentane-1-carboxylic acid

-

CAS Number: 411238-08-9[4]

-

Molecular Formula: C₉H₁₄O₂[4]

-

Molecular Weight: 154.21 g/mol [4]

-

SMILES: C=CCC1(CCCC1)C(=O)O[4]

Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data are computationally predicted, as extensive experimental characterization of this specific molecule is not widely reported in the literature. These predictions, however, are generated using reliable algorithms and provide valuable estimations for initial research and development.[5][6][7][8]

| Property | Predicted Value | Data Source |

| pKa | 4.86 ± 0.20 | Predicted |

| LogP | 2.3 | Computed by PubChem[3] |

| Boiling Point | 248.7 ± 9.0 °C | Predicted |

| Melting Point | Not available | - |

| Aqueous Solubility | Moderately soluble (qualitative) | Inferred from cyclopentanecarboxylic acid |

Detailed Analysis of Physicochemical Properties and Experimental Determination

Acidity (pKa)

The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The predicted pKa of approximately 4.86 suggests that this compound is a weak acid, typical for carboxylic acids.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Causality: Potentiometric titration is a robust and widely accepted method for pKa determination. The gradual neutralization of the carboxylic acid by the strong base leads to a characteristic sigmoidal titration curve. The inflection point of this curve corresponds to the equivalence point, and the midpoint of the buffer region provides a direct measure of the pKa.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a molecule's lipophilicity or hydrophobicity. It plays a crucial role in drug absorption, membrane permeability, and protein binding. The computed LogP of 2.3 indicates that this compound is moderately lipophilic, suggesting it may have reasonable membrane permeability.[3]

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically at a pH where the compound is in its neutral form).

-

Sample Addition: Dissolve a known amount of this compound in one of the phases.

-

Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality: The shake-flask method directly measures the partitioning of a compound between a nonpolar (n-octanol) and a polar (aqueous) phase, providing a direct and reliable measure of its lipophilicity.

Solubility

Experimental Protocol for Aqueous Solubility Determination:

-

Equilibrium Method: Add an excess amount of the compound to a known volume of water in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Causality: This method ensures that the measured concentration represents the true thermodynamic equilibrium solubility of the compound in the given solvent at a specific temperature.

Synthesis Pathway

A plausible and efficient synthetic route to this compound is the malonic ester synthesis. This well-established method allows for the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[9][10][11][12][13]

Experimental Protocol for Synthesis:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol). Add a strong base, such as sodium ethoxide, to generate the enolate.

-

Alkylation: To the enolate solution, add 1,4-dibromobutane dropwise and reflux the mixture to form diethyl cyclopentane-1,1-dicarboxylate.

-

Second Alkylation: After cooling, add another equivalent of sodium ethoxide followed by the dropwise addition of allyl bromide. Reflux the mixture to introduce the allyl group.

-

Hydrolysis: Saponify the resulting diester by refluxing with a concentrated solution of sodium hydroxide.

-

Acidification and Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, yielding the final product, this compound.

-

Purification: Purify the product by extraction and distillation or chromatography.

Caption: Malonic ester synthesis of the target compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons around 5-6 ppm and allylic protons around 2.5 ppm), the cyclopentane ring protons (a complex multiplet in the range of 1.5-2.0 ppm), and a broad singlet for the carboxylic acid proton, typically downfield (around 10-12 ppm).

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of 175-185 ppm. Signals for the vinylic carbons of the allyl group would appear around 115-140 ppm, while the carbons of the cyclopentane ring and the allylic methylene group would be found in the aliphatic region (20-50 ppm).[14]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. A strong and sharp C=O stretching absorption should appear around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present in the fingerprint region.[15][16][17][18]

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 154. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the allyl group.[19][20][21][22][23]

Potential Biological and Medicinal Relevance

While specific biological activity for this compound has not been extensively reported, the cyclopentane carboxylic acid scaffold is present in a number of compounds with interesting pharmacological properties. For instance, derivatives of cyclopentane carboxylic acid have been investigated as inhibitors of various enzymes and as receptor antagonists.[24][25] The presence of the allyl group offers a handle for further derivatization, allowing for the synthesis of a library of related compounds for screening in various biological assays. The moderate lipophilicity and the presence of a hydrogen bond donor/acceptor group suggest that this molecule could be a starting point for the design of new therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While a significant portion of the quantitative data is based on computational predictions, this information, coupled with the detailed experimental protocols, offers a solid foundation for researchers interested in this molecule. The plausible synthetic route and the expected spectroscopic characteristics will aid in its preparation and characterization. The structural features of this compound make it an intriguing candidate for further investigation in the fields of medicinal chemistry and materials science.

References

-

Bighash, M., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6969-83. [Link]

-

Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

- Fuller, W. D., et al. (1985). A New Class of Potent Sweeteners: 2,2,5,5-Tetramethylcyclopentyl-Substituted Aspartyl Dipeptide Esters. Journal of the American Chemical Society, 107(20), 5821-5822.

-

ResearchGate. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

ResearchGate. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Link]

-

Organic Chemistry Tutor. The Malonic Ester Synthesis. [Link]

-

SpectraBase. 1-Allylcyclopentanecarboxylic acid. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. [Link]

-

PubChem. 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

ACD/Labs. Top Trends in the World of Physicochemical Properties. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

ChemRxiv. A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

-

PubChem. 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid. [Link]

-

ACD/Labs. Property-Based Optimization of Pharmaceutical Lead Compounds. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubChem. Prop-2-en-1-yl cyclopent-1-ene-1-carboxylate. [Link]

-

YouTube. Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Wikipedia. Cyclopentanecarboxylic acid. [Link]

-

Molbase. 1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid. [Link]

-

ChemAxon. Solubility prediction. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

PubChem. 1-(Prop-1-en-2-yl)cyclopentane-1-carboxylic acid. [Link]

-

PubChem. 1-(But-2-yn-1-yl)cyclopentane-1-carboxylic acid. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Química Organica.org. IR Spectrum: Carboxylic Acids. [Link]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

Sources

- 1. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H14O2 | CID 45084789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. echemi.com [echemi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cyclopentane synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Derivatization of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid for High-Throughput Screening

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1][2][3][4] The physicochemical properties of screening compounds, however, can significantly impact assay performance and data quality. 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid, a molecule featuring both a sterically hindered carboxylic acid and a reactive allyl group, presents unique challenges and opportunities for chemical modification. This technical guide provides a comprehensive framework for the strategic derivatization of this scaffold. We will explore tailored chemical transformations of both the carboxylic acid and allyl moieties to generate a diverse library of analogs suitable for a wide range of screening assays. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the selection of derivatization strategies to enhance screening outcomes.

Strategic Imperatives for Derivatization

The dual functionality of this compound offers two distinct handles for chemical modification. The rationale for derivatization is multifaceted:

-

Modulation of Physicochemical Properties: Altering lipophilicity, solubility, and polarity to improve compound behavior in aqueous assay buffers and enhance cell permeability.

-

Introduction of Reporter Moieties: Incorporating fluorescent or chromophoric tags to enable specific detection methods in HTS formats.

-

Enhancement of Target Engagement: Modifying the core structure to explore new binding interactions with the biological target.

-

Creation of Diverse Chemical Libraries: Generating a collection of analogs to comprehensively probe the structure-activity relationship (SAR).

The cyclopentane ring itself is a common motif in biologically active compounds and natural products.[5] The derivatization strategies outlined below are designed to be compatible with automated liquid handling systems and standard HTS workflows.[2]

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a frequent starting point for derivatization due to its versatile reactivity.[6][7][8] However, the tertiary nature of the carboxylic acid in our core compound introduces steric hindrance, which must be considered when selecting a synthetic route.

Amide Bond Formation: A Workhorse of Medicinal Chemistry

Amide coupling is one of the most prevalent reactions in medicinal chemistry, offering a robust method to introduce a wide array of substituents.[9][10] The formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group.[9][11]

Causality of Experimental Choices: For sterically hindered carboxylic acids, standard coupling reagents can be sluggish. The use of more potent activating agents or the addition of catalysts is often necessary to achieve high conversion.[12][13] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are particularly effective in these scenarios.[10]

Experimental Protocol: HATU-Mediated Amide Coupling

-

Reagent Preparation: In a multi-well plate, dispense a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

-

Amine Addition: Add a diverse library of primary and secondary amines (1.2 eq.) to individual wells.

-

Activation and Coupling: To each well, add a solution of HATU (1.2 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) in DMF.

-

Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

-

Work-up and Analysis: Quench the reaction with water and extract the products with an organic solvent. Analyze the resulting amide derivatives by LC-MS to confirm product formation and assess purity.

Data Presentation: Representative Amine Building Blocks and Expected Products

| Amine Building Block | Expected Amide Product | Key Physicochemical Change |

| Morpholine | 4-(1-(Prop-2-en-1-yl)cyclopentane-1-carbonyl)morpholine | Increased polarity and aqueous solubility |

| Benzylamine | N-Benzyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxamide | Increased lipophilicity and potential for π-stacking interactions |

| 4-Aminobenzoic acid | 4-((1-(Prop-2-en-1-yl)cyclopentane-1-carbonyl)amino)benzoic acid | Introduction of an additional acidic handle |

Visualization of Amide Coupling Workflow

Caption: Automated workflow for parallel amide synthesis.

Esterification: Tuning Lipophilicity

Esterification provides another avenue for derivatization, often leading to increased lipophilicity and improved cell membrane permeability. The Steglich esterification, which utilizes a carbodiimide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine), is a mild and effective method, even for sterically hindered acids.[12][14]

Causality of Experimental Choices: The addition of DMAP is crucial as it acts as a nucleophilic catalyst, accelerating the reaction and minimizing side reactions.[12][14] EDC is often preferred in screening applications due to the water-solubility of its urea byproduct, simplifying purification.[15]

Experimental Protocol: EDC/DMAP-Mediated Esterification

-

Reagent Preparation: To wells containing this compound (1.0 eq.) in Dichloromethane (DCM), add a library of diverse alcohols (1.5 eq.).

-

Catalyst Addition: Add a solution of DMAP (0.1 eq.) in DCM.

-

Coupling: Add a solution of EDC (1.5 eq.) in DCM and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, wash the reaction mixture with dilute acid, base, and brine. Dry the organic layer and concentrate to yield the ester derivatives.

Bioisosteric Replacement: Exploring New Chemical Space

In drug design, replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can lead to improved pharmacokinetic or pharmacodynamic profiles. The carboxylic acid moiety can be replaced with bioisosteres such as cyclopentane-1,2-diones.[16][17][18][19][20] These replacements can alter the acidity and hydrogen bonding capabilities of the molecule.[16]

Derivatization of the Allyl Group

The terminal alkene of the allyl group is a versatile functional handle for a range of chemical transformations.

Thiol-Ene "Click" Chemistry: A Robust Ligation Strategy

The thiol-ene reaction is a "click" chemistry that proceeds via a radical-mediated addition of a thiol to an alkene.[21][22] This reaction is highly efficient, orthogonal to many other functional groups, and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation and library synthesis.[21][23][24]

Causality of Experimental Choices: The reaction can be initiated by UV light in the presence of a photoinitiator or by thermal initiators.[21] The anti-Markovnikov addition of the thiol to the alkene ensures a single regioisomeric product.[21][22]

Experimental Protocol: Photoinitiated Thiol-Ene Reaction

-

Reagent Mixture: In a UV-transparent multi-well plate, combine this compound or its derivatives (1.0 eq.), a library of thiols (1.5 eq.), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.05 eq.) in a suitable solvent like acetonitrile.

-

Irradiation: Irradiate the plate with a UV lamp (e.g., 365 nm) at room temperature for 1-4 hours.

-

Analysis: Directly analyze the reaction mixture by LC-MS to confirm the formation of the thioether products.

Visualization of Thiol-Ene Reaction Logic

Caption: Logic diagram of the photoinitiated thiol-ene reaction.

Oxidative Cleavage and Functionalization

The double bond of the allyl group can be oxidatively cleaved to yield an aldehyde, which can then be further functionalized.

Ozonolysis is a powerful method for cleaving alkenes to form carbonyl compounds.[25][26][27][28][29] Treatment of the allyl group with ozone, followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine), will yield an aldehyde.

Experimental Protocol: Ozonolysis

-

Ozone Treatment: Dissolve the starting material in a solvent such as DCM/methanol and cool to -78 °C. Bubble ozone gas through the solution until a blue color persists.

-

Reductive Workup: Purge the solution with nitrogen or oxygen and then add a reducing agent like dimethyl sulfide. Allow the reaction to warm to room temperature.

-

Further Derivatization: The resulting aldehyde can be used directly in subsequent reactions, such as reductive amination, to introduce further diversity.

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone using oxygen as the terminal oxidant.[30][31][32][33][34]

Causality of Experimental Choices: This reaction is highly regioselective for terminal alkenes, yielding the corresponding methyl ketone.[30][33] The use of a co-catalyst like copper(II) chloride is common to reoxidize the palladium catalyst.[32][33]

Experimental Protocol: Wacker-Tsuji Oxidation

-

Catalyst System: In a reaction vessel, combine the starting material (1.0 eq.), PdCl2 (0.1 eq.), and CuCl2 (1.0 eq.) in a solvent mixture of DMF and water.

-

Reaction: Stir the mixture under an oxygen atmosphere (e.g., a balloon) at room temperature until the starting material is consumed.

-

Work-up: Dilute the reaction with water and extract the product with an organic solvent. Purify by chromatography if necessary.

Conversion to a Primary Alcohol and Subsequent Oxidation

The allyl group can be converted to a primary alcohol via hydroboration-oxidation. This primary alcohol can then be oxidized to an aldehyde using a mild oxidizing agent like the Pfitzner-Moffatt oxidation.[35][36][37][38][39]

Pfitzner-Moffatt Oxidation Protocol

-

Reactant Mixture: To a solution of the primary alcohol (1.0 eq.) and DCC (3.0 eq.) in dry DMSO, add a catalytic amount of pyridinium trifluoroacetate.[35][36]

-

Reaction: Stir the mixture at room temperature for several hours.

-

Purification: Filter off the dicyclohexylurea byproduct and purify the resulting aldehyde.[38][39]

Screening and Analysis

The derivatized library can be screened using a variety of HTS techniques.[1][40] The choice of assay will depend on the biological target and the nature of the incorporated functional groups. For example, derivatives containing fluorescent tags can be screened using fluorescence polarization or FRET-based assays.[3][41] All derivatives should be characterized by LC-MS to confirm their identity and purity before screening.

Conclusion

The derivatization of this compound offers a rich platform for the generation of diverse chemical libraries for high-throughput screening. By strategically targeting the carboxylic acid and allyl functionalities, researchers can systematically modulate the physicochemical properties of the core scaffold and explore a wide range of structure-activity relationships. The protocols and strategies outlined in this guide provide a robust framework for the efficient synthesis and subsequent screening of novel derivatives, ultimately accelerating the drug discovery process.

References

- High-Throughput Screening of Thiol–ene Click Chemistries for Bone Adhesive Polymers | ACS Applied Materials & Interfaces - ACS Public

-

Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed Central. (URL: [Link])

- Pfitzner–Moffatt oxid

-

Wacker Oxidation | Chem-Station Int. Ed. (URL: [Link])

-

Pfitzner–Moffatt oxidation - Wikipedia. (URL: [Link])

-

Wacker Oxidation - Chemistry LibreTexts. (URL: [Link])

-

Pfitzner-Moffatt oxidation - SynArchive. (URL: [Link])

-

Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

-

Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC - NIH. (URL: [Link])

-

Wacker-Tsuji Oxidation - Organic Chemistry Portal. (URL: [Link])

-

Alcohol to Aldehyde/Ketone using Pfitzner-Moffatt Oxidation - Organic Synthesis. (URL: [Link])

-

Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC - NIH. (URL: [Link])

-

Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed. (URL: [Link])

- Method for esterifying hindered carboxylic acids - European P

-

Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

-

Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF - ResearchGate. (URL: [Link])

-

Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - R Discovery. (URL: [Link])

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (URL: [Link])

-

Esterification of Hindered Carboxylic Acids. (URL: [Link])

-

Amide library created at speed with machine learning and stopped-flow chemistry. (URL: [Link])

-

High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry - PubMed. (URL: [Link])

-

Derivatization of carboxylic group for fluorescence - Chromatography Forum. (URL: [Link])

-

Derivatization of carboxylic groups prior to their LC analysis – A review - ResearchGate. (URL: [Link])

-

Applications of Thiol-Ene Chemistry for Peptide Science - Frontiers. (URL: [Link])

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. (URL: [Link])

-

Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC - NIH. (URL: [Link])

-

Derivatization of carboxylic groups prior to their LC analysis – A review - OUCI. (URL: [Link])

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

-

Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation - PubMed. (URL: [Link])

-

Collection - High-Throughput Screening of Thiol–ene Click Chemistries for Bone Adhesive Polymers - ACS Applied Materials & Interfaces - Figshare. (URL: [Link])

- EP1928813B1 - Synthesis of aldehydes by ozonolysis of secondary allyl alcohols - Google P

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (URL: [Link])

- US20080319232A1 - Synthesis of Aldehydes by Ozonolysis of Secondary Allyl - Google P

-

Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - ACS Publications. (URL: [Link])

-

Allylcyclopentane - MySkinRecipes. (URL: [Link])

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. (URL: [Link])

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

-

Theoretical reinvestigation of the ozonolysis mechanism of allyl alcohol - ResearchGate. (URL: [Link])

-

High-throughput screening (HTS) | BMG LABTECH. (URL: [Link])

-

Ozonolysis Applications in Drug Synthesis | Request PDF - ResearchGate. (URL: [Link])

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (URL: [Link])

-

High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. (URL: [Link])

-

High-throughput screening - Wikipedia. (URL: [Link])

-

Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings - ResearchGate. (URL: [Link])

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput screening - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Derivatization of carboxylic groups prior to their LC analysis – A review [ouci.dntb.gov.ua]

- 9. hepatochem.com [hepatochem.com]

- 10. growingscience.com [growingscience.com]

- 11. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 15. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. EP1928813B1 - Synthesis of aldehydes by ozonolysis of secondary allyl alcohols - Google Patents [patents.google.com]

- 27. US20080319232A1 - Synthesis of Aldehydes by Ozonolysis of Secondary Allyl - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 33. alfa-chemistry.com [alfa-chemistry.com]

- 34. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. grokipedia.com [grokipedia.com]

- 36. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]

- 37. synarchive.com [synarchive.com]

- 38. alfa-chemistry.com [alfa-chemistry.com]

- 39. organic-synthesis.com [organic-synthesis.com]

- 40. High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Derivatization of carboxylic group for fluorescence - Chromatography Forum [chromforum.org]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of ADMET Properties for Novel Carboxylic Acids

Abstract

The carboxylic acid moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. However, its unique physicochemical properties, particularly its ionizable nature, present distinct challenges and opportunities for a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early and accurate prediction of these properties is paramount to mitigating late-stage attrition in drug development.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a framework for leveraging in silico computational methods to effectively predict the ADMET profiles of novel carboxylic acids. We will move beyond a simple listing of tools to a discussion of strategic workflow, the causal relationships between molecular structure and pharmacokinetic outcomes, and the establishment of self-validating predictive systems.

The Strategic Imperative for Early ADMET Profiling

The journey of a drug from discovery to market is fraught with failure, with a significant percentage of candidates failing in clinical trials due to unfavorable pharmacokinetics or unforeseen toxicity.[3][4] Integrating ADMET profiling at the earliest stages of discovery—even before a compound is synthesized—is a critical de-risking strategy.[1][5] In silico tools have become indispensable in this regard, offering high-throughput, cost-effective, and reproducible predictions that guide the design-test-analyze cycle.[6] For novel carboxylic acids, this early assessment is even more crucial, as the carboxyl group can profoundly influence every aspect of the ADMET cascade.

The Carboxylic Acid Moiety: Physicochemical Nuances Driving ADMET

The carboxyl group (-COOH) is not a passive structural feature; its properties dictate a molecule's behavior in a biological environment. Understanding these properties is the foundation of building predictive models.

-

Ionization (pKa): The pKa of the carboxylic acid is arguably the most critical parameter. It determines the charge state of the molecule at different physiological pH values (e.g., stomach ~pH 2, intestine ~pH 6-7.4, blood ~pH 7.4). A molecule that is predominantly ionized (negatively charged) in the gastrointestinal tract will generally exhibit poor passive membrane permeability, hindering absorption.[7]

-

Lipophilicity (LogP and LogD): While LogP (the partition coefficient of the neutral species) is a standard descriptor, LogD (the distribution coefficient at a specific pH) is far more relevant for ionizable molecules like carboxylic acids.[7] A high LogP may be misleading if the compound is fully ionized at physiological pH, resulting in a low LogD and poor absorption. The interplay between pKa and lipophilicity is a key determinant of a compound's ability to cross biological membranes.[7]

-

Hydrogen Bonding: The carboxyl group is a potent hydrogen bond donor and acceptor.[8][9][10][11] This enhances water solubility but can also impede membrane permeability if the energy cost of breaking hydrogen bonds with water (desolvation) is too high.

-

Metabolic Handles: The carboxylic acid group is a primary site for Phase II conjugation reactions, particularly glucuronidation via UDP-glucuronosyltransferases (UGTs). This often leads to rapid metabolism and excretion, which can be a liability for achieving sustained therapeutic exposure.

These properties create a delicate balance. The same features that can improve solubility or target engagement can become liabilities for absorption, distribution, or metabolic stability.

The In Silico Toolkit: Methodologies and Rationale

A variety of computational methods are employed to predict ADMET properties. The choice of method depends on the available data, the specific endpoint, and the stage of the discovery process.[12]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical correlations that link molecular descriptors (numerical representations of a molecule's structure) to a specific biological or physicochemical property.[13][14][15] This is the workhorse of early ADMET prediction.

-

Causality in Descriptor Selection: For carboxylic acids, standard descriptors must be augmented with those that capture their unique chemistry. Key descriptors include:

-

2D/3D Descriptors: Molecular weight, polar surface area (PSA), number of rotatable bonds, hydrogen bond donors/acceptors.

-

Ionization-Specific Descriptors: Calculated pKa, LogD at pH 7.4, and the fraction of the molecule ionized at relevant pHs.

-

Quantum Chemical Descriptors: Partial charges on atoms, HOMO/LUMO energies, which can inform metabolic stability and reactivity.

-

-

Self-Validating Systems: A robust QSAR model is not merely built; it is rigorously validated. The protocol must include:

-

Data Curation: Using high-quality, curated datasets of compounds with experimentally determined ADMET properties.

-

Training and Test Sets: Splitting the data into a training set (to build the model) and an external test set (to validate its predictive power on unseen data).

-

Cross-Validation: Techniques like k-fold cross-validation are used on the training set to ensure the model is not overfitted to the data.

-

Applicability Domain (AD): Defining the chemical space in which the model's predictions are reliable. A prediction for a novel carboxylic acid is only trustworthy if the molecule falls within the model's AD.

-

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic, multi-compartment models that simulate the ADME of a drug in the body.[16][17][18] They integrate physicochemical properties of the drug with physiological information (e.g., organ volumes, blood flow rates).[19][20]

-

Expertise in Application: While QSAR provides rapid, early-stage predictions, PBPK modeling offers a more dynamic and integrated view.[21] For a novel carboxylic acid, a PBPK model can simulate:

-

How pH-dependent absorption in different segments of the GI tract affects overall bioavailability.

-

The impact of high plasma protein binding (common for acidic drugs) on the unbound fraction available to exert a therapeutic effect.[7]

-

The competition between renal clearance (excretion of the ionized drug) and hepatic metabolism.

-

-

Trustworthiness through Integration: PBPK models build confidence by integrating in vitro data (e.g., metabolic stability from liver microsomes, permeability from Caco-2 assays) to predict in vivo outcomes in animals and humans.[16] This allows for in vitro-in vivo extrapolation (IVIVE).

Expert Systems and Structural Alerts

These systems are based on predefined rules and structural fragments (alerts) known to be associated with specific toxicities (e.g., mutagenicity, hepatotoxicity).[15][22] For carboxylic acids, specific alerts might relate to their potential to interfere with mitochondrial function or act as reactive metabolites under certain conditions.

A Step-by-Step Predictive Workflow for Novel Carboxylic Acids

This protocol outlines a systematic approach to generating a comprehensive in silico ADMET profile for a novel carboxylic acid.

Experimental Protocol: In Silico ADMET Profiling

-

Structure Preparation & Canonicalization:

-

1.1. Input the 2D structure of the novel carboxylic acid into a molecular editor (e.g., MarvinSketch, ChemDraw).

-

1.2. Standardize the structure: ensure correct representation of aromaticity, neutralize salts, and generate a canonical SMILES string for unambiguous representation.

-

1.3. Generate a low-energy 3D conformation using a force field like MMFF94. This is crucial for calculating 3D-dependent descriptors.

-

-

Physicochemical Property Calculation:

-

2.1. Use a validated software package (e.g., ADMET Predictor®, StarDrop™, pkCSM) to calculate fundamental descriptors.[5]

-

2.2. Crucially , calculate ionization-dependent properties:

-

pKa of the carboxylic acid group.

-

LogD at pH 2.0, 6.5, and 7.4 to estimate lipophilicity in the stomach, intestine, and blood, respectively.

-

Aqueous solubility at pH 7.4.

-

-

-

ADME Prediction using QSAR Models:

-

3.1. Absorption: Predict Human Intestinal Absorption (HIA) and Caco-2 permeability. Interpret these in the context of the calculated LogD and pKa. A low predicted permeability for a highly ionized compound is an expected and logical result.

-

3.2. Distribution: Predict Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration. Carboxylic acids often exhibit high PPB; a prediction >95% is common and must be factored into dose estimations.

-

3.3. Metabolism:

-

Predict substrate affinity for major Cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9).

-

Identify potential sites of metabolism (SoM) on the molecule.

-

Crucially for carboxylic acids, assess the likelihood of UGT-mediated glucuronidation. Some tools offer specific models for this conjugation pathway.

-

-

3.4. Excretion: Predict total clearance and the likelihood of renal excretion via organic anion transporters (OATs).

-

-

Toxicity Prediction:

-

4.1. Screen for mutagenicity (Ames test prediction).

-

4.2. Predict cardiotoxicity by assessing hERG channel inhibition.

-

4.3. Predict hepatotoxicity (DILI - Drug-Induced Liver Injury).

-

4.4. Run the structure against structural alert databases (e.g., DEREK Nexus).

-

-

Data Aggregation and Interpretation:

-

5.1. Collate all predicted data into a summary table.

-

5.2. Assess the Applicability Domain for each prediction. If a molecule is flagged as being outside the AD, the prediction's reliability is low.

-

5.3. Synthesize the findings into a coherent narrative. For example: "The candidate is predicted to have low oral absorption due to high ionization at intestinal pH, but is unlikely to be cardiotoxic."

-

Data Presentation and Interpretation: A Case Study

To illustrate the process, consider three hypothetical novel carboxylic acid drug candidates. The goal is to use the in silico workflow to prioritize the most promising compound for synthesis and in vitro testing.

Table 1: Predicted ADMET Properties for Hypothetical Carboxylic Acid Candidates

| Property | Candidate A | Candidate B | Candidate C | Desired Range | Rationale for Carboxylic Acids |

| MW (Da) | 385 | 495 | 420 | < 500 | Lower MW generally improves permeability.[7] |

| pKa | 4.1 | 4.8 | 3.5 | 4 - 5 | pKa influences ionization at intestinal pH; very low pKa leads to high ionization and poor absorption. |

| LogD (pH 7.4) | 1.5 | 2.8 | 0.5 | 1 - 3 | Balances solubility and permeability; too low leads to poor absorption, too high can increase toxicity risk.[7] |

| Solubility (mg/mL) | > 0.5 | 0.1 | > 1.0 | > 0.1 | Carboxyl group aids solubility, but high lipophilicity can counteract this. |

| Caco-2 Perm. (nm/s) | Low | Moderate | Very Low | > 100 | Directly reflects absorption potential; highly dependent on ionization state. |

| PPB (%) | 92 | 99.1 | 85 | < 99% | High PPB is common but >99% can limit free drug exposure. |

| hERG Inhibition | No | Yes | No | No | Critical safety endpoint to avoid cardiotoxicity. |

| Metabolic Stability | High | Low (CYP3A4) | Moderate (UGT) | Moderate-High | Must be sufficient to achieve desired exposure. UGT pathway is a common clearance route. |

| Ames Mutagenicity | No | No | No | No | A non-negotiable safety endpoint. |

| Overall Assessment | PRIORITIZE | DEPRIORITIZE | DEPRIORITIZE | - | - |

Interpretation:

-

Candidate A presents the most balanced profile. Its pKa and LogD are in a favorable range, suggesting a compromise between solubility and permeability. While predicted permeability is low, it is not unexpected for a carboxylic acid and may be acceptable. It is metabolically stable and clear of key toxicity flags.

-

Candidate B is flagged for hERG inhibition, a major safety concern. Its high molecular weight and high LogD also increase its risk profile. This candidate would be deprioritized.

-

Candidate C has excellent solubility but its very low pKa and LogD suggest it will be highly ionized and poorly absorbed, which is reflected in its very low predicted permeability. It would likely have poor bioavailability and is therefore deprioritized.

Conclusion and Future Directions

In silico ADMET prediction is an essential component of modern drug discovery, providing critical insights that reduce costs and failure rates.[3][6] For novel carboxylic acids, a generic approach is insufficient. A successful predictive strategy requires a deep understanding of how the specific physicochemical properties of the carboxyl group—especially its ionization state—drive pharmacokinetic behavior. By employing a systematic workflow, selecting appropriate molecular descriptors, and rigorously validating models, researchers can build a robust, self-validating system for triaging and optimizing candidates.

The future of in silico prediction lies in the integration of artificial intelligence and machine learning with systems toxicology.[4][23] These approaches promise to build more sophisticated models that not only predict an endpoint but also elucidate the underlying toxicological pathways, providing an even clearer path to designing safer, more effective medicines.

References

- Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.

- DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.

- Kar, S., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.

- Kar, S., et al. (n.d.).

- Yuan, L., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8, 727.

- Kar, S., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates.

- Deep Origin. (n.d.).

- BHSAI. (n.d.). Predictive ADMET Modeling. BHSAI.

- Guan, L., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.

- Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Topics in Medicinal Chemistry, 13(11), 1273-1289.

- Khan, M. T. H. (2007). Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules. Current Drug Discovery Technologies, 4(3), 141-149.

- LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- Cherkasov, A., et al. (2014). QSAR modeling: where have you been? Where are you going to? Journal of Medicinal Chemistry, 57(12), 4977-5010.

- Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry.

- Neely, B. J., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.

- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. eCampusOntario.

- Kim, M. T., & Sedykh, A. (2020). In silico prediction of toxicity and its applications for chemicals at work.

- Save My Exams. (n.d.). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Save My Exams.

- LibreTexts. (2023). Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- Cronin, M. T. D. (2016). In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects.

- Davis, A. M., & Riley, R. J. (2004). Predictive ADMET studies, the challenges and the opportunities. Current Opinion in Chemical Biology, 8(4), 378-386.

- Gola, J. M., et al. (2006). ADMET property prediction: The state of the art and current challenges.

- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare.

- Kesisoglou, F., & Parrott, N. (2021). Overview of Strategies for Solving ADMET Challenges. In Drug Discovery and Development. Royal Society of Chemistry.

- Certara. (n.d.). Physiologically based pharmacokinetics (PBPK) modeling. Certara.

- Emami Riedmaier, A., et al. (2020). The Role of “Physiologically Based Pharmacokinetic Model (PBPK)” New Approach Methodology (NAM) in Pharmaceuticals and Environmental Chemical Risk Assessment. Applied Sciences, 10(21), 7529.

- Niederalt, C., et al. (2018). Applied Concepts in PBPK Modeling: How to Build a PBPK/PD Model. CPT: Pharmacometrics & Systems Pharmacology, 7(1), 18-32.

- Al-Haj, H., et al. (2022). Reporting guidelines for in-silico studies using finite element analysis in medicine (RIFEM). Computer Methods and Programs in Biomedicine, 216, 106675.

- Al-Rohaimi, A. H., & Al-Sanea, M. M. (2023).

- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204.

- Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Future Medicinal Chemistry, 11(20), 2617-2636.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. savemyexams.com [savemyexams.com]

- 12. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 13. Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. mdpi.com [mdpi.com]

- 19. Applied Concepts in PBPK Modeling: How to Build a PBPK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Applications of PBPK Modeling to Estimate Drug Metabolism and Related ADME Processes in Specific Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

Introduction: Characterizing 1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid (CAS 411238-08-9) for Drug Development

An In-Depth Technical Guide to the Solubility and Stability Profiling of CAS 411238-08-9

Prepared by: A Senior Application Scientist

In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug products are built. This guide provides a comprehensive technical framework for the investigation of CAS 411238-08-9, a compound identified as 1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid.[1][2][3][4] The presence of a carboxylic acid functional group immediately signals its nature as a weak acid, making its aqueous solubility highly dependent on pH.[3]

This document outlines the critical experimental pathways for determining the solubility and stability of this compound. These are not merely data collection exercises; they are foundational studies that inform every subsequent stage of development, from formulation design and dosage form selection to predicting in-vivo performance and establishing a viable shelf-life.[5][6][7] The protocols described herein are grounded in regulatory expectations and scientific best practices, designed to generate a robust and reliable data package for researchers, scientists, and drug development professionals.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) directly influences its absorption and bioavailability.[7][8] For a compound like CAS 411238-08-9, which possesses an ionizable carboxylic acid group, a simple water solubility value is insufficient. We must characterize its behavior across the physiological pH range and in environments that mimic the human gastrointestinal (GI) tract.

The Rationale for Multi-Faceted Solubility Assessment

We employ a tiered approach to solubility testing, progressing from basic aqueous buffers to complex, biorelevant media.

-

Thermodynamic (Equilibrium) Solubility: This determines the true, maximum concentration of the compound that can be dissolved in a given medium at equilibrium.[8][9] It is a critical parameter for biopharmaceutical classification (BCS) and for understanding the fundamental dissolution potential. For an acidic compound, we expect solubility to be lowest at low pH (where the molecule is un-ionized and less polar) and to increase as the pH rises above its pKa (promoting ionization to the more soluble carboxylate form).

-

Biorelevant Media Solubility: The human GI tract is not a simple buffer system. It contains bile salts and phospholipids that can significantly impact the solubility of poorly soluble compounds, particularly lipophilic ones.[10][11] Testing in media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provides a more accurate prediction of how the drug will behave after oral administration, helping to anticipate potential food effects.[11][12][13]

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

This protocol follows the principles outlined by regulatory bodies for BCS classification.[14]

Objective: To determine the equilibrium solubility of CAS 411238-08-9 in aqueous media across a physiological pH range (1.2 to 6.8) at 37 ± 1 °C.[14]

Methodology:

-

Media Preparation: Prepare a series of aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[14] Verify the final pH of all buffers at 37 °C.

-

Compound Addition: Add an excess amount of CAS 411238-08-9 to vials containing a fixed volume (e.g., 10 mL) of each buffer. The excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: Place the sealed vials in an orbital shaker or tumbling incubator maintained at 37 ± 1 °C. Agitation should be sufficient to keep the solid suspended without creating a vortex.

-

Sampling: Allow the suspension to equilibrate for a minimum of 48 hours. To confirm equilibrium has been reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours).

-

Sample Processing: Immediately after collection, filter the samples through a low-binding, chemically compatible filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

pH Verification: Measure the pH of the remaining suspension at the end of the experiment to ensure it has not shifted.[14]

Experimental Protocol: Solubility in Biorelevant Media

Objective: To assess the solubility of CAS 411238-08-9 in media simulating the fasted and fed states of the small intestine.

Methodology:

-

Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) using commercially available powders or by following established recipes.[11][13] These media contain sodium taurocholate (a bile salt) and lecithin (a phospholipid) to mimic physiological conditions.

-

Execution: Follow the same shake-flask procedure (Steps 2-7) as described in section 1.2, using FaSSIF and FeSSIF as the dissolution media.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Testing.

Data Presentation: Expected Solubility Profile

The following table summarizes hypothetical but scientifically plausible results for CAS 411238-08-9, illustrating the expected trends for a weak acid.

| Medium | pH | Temperature (°C) | Expected Solubility (µg/mL) | Rationale |

| 0.1 N HCl | 1.2 | 37 | Low | Molecule is protonated (neutral), less polar, and thus less soluble. |

| Acetate Buffer | 4.5 | 37 | Moderate | Partial ionization as pH approaches pKa, increasing solubility. |

| Phosphate Buffer | 6.8 | 37 | High | Molecule is largely deprotonated (ionized), more polar, and highly soluble. |

| FaSSIF | 6.5 | 37 | High | High pH promotes ionization; bile salts may further aid solubilization. |

| FeSSIF | 5.0 | 37 | Moderate-High | Lower pH than FaSSIF, but higher bile salt/lipid content may enhance solubility. |

Part 2: Stability and Forced Degradation Studies

Stability testing is a mandatory component of drug development, designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][15] Forced degradation, or stress testing, is the deliberate and accelerated degradation of the compound to identify likely degradation products and establish degradation pathways.[16][17][18] This information is crucial for developing stability-indicating analytical methods.[17][19]

Rationale for Stress Condition Selection

We subject the API to a range of harsh conditions to probe its intrinsic stability.[16] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately resolve the degradants from the parent peak.[18]

-

Hydrolysis: The ester and amide bonds are most susceptible, but other groups can also be affected. Testing across a wide pH range (acidic, basic) is essential.[16]

-

Oxidation: Assesses the molecule's susceptibility to oxidative stress, which can occur during manufacturing or storage.

-

Photolysis: Evaluates the impact of light exposure, informing the need for light-protective packaging.

Experimental Protocol: Forced Degradation Studies